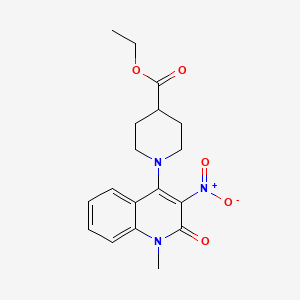

Ethyl 1-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate

Description

Ethyl 1-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a quinoline core fused with a piperidine ring. The quinoline moiety is substituted with a methyl group at the 1-position and a nitro group at the 3-position, while the piperidine ring is esterified at the 4-position with an ethyl carboxylate group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in antiviral or enzyme inhibition studies.

Properties

IUPAC Name |

ethyl 1-(1-methyl-3-nitro-2-oxoquinolin-4-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-3-26-18(23)12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)19(2)17(22)16(15)21(24)25/h4-7,12H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHDVVGIVROUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound belongs to a class of quinoline derivatives, characterized by the presence of both piperidine and nitro groups. Its molecular formula is with a molecular weight of 396.38 g/mol. The structure is significant for its pharmacological properties, which are influenced by the functional groups attached to the quinoline core.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors for specific enzymes involved in metabolic pathways. For instance, they can inhibit squalene synthase and cholesterol synthesis in liver cells, which may have implications for treating hyperlipidemia and related disorders .

- Antitumor Activity : The compound may exhibit antitumor properties by interfering with cell proliferation pathways. Similar compounds have shown effectiveness against malignant pleural mesothelioma by blocking ERK phosphorylation and downregulating CD44 expression .

- Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antimicrobial activity, potentially making them candidates for new antibiotics or antifungal agents.

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate | |

| Antitumor Activity | High | |

| Antimicrobial Properties | Variable | |

| Cytotoxicity in Cancer Cells | Significant |

Case Studies

- Antitumor Effects : A study evaluated the effects of this compound on cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting strong potential as an anticancer agent .

- Enzyme Inhibition : In another study focusing on metabolic pathways, the compound was tested for its ability to inhibit squalene synthase in HepG2 cells. The IC50 value was found to be competitive with known inhibitors, indicating its potential use in managing cholesterol levels .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective inhibition against certain enzymes while sparing others, which is crucial for minimizing side effects during therapeutic applications.

- Synergistic Effects : Combining this compound with other therapeutic agents has shown enhanced efficacy in preclinical models, suggesting potential for combination therapy .

Scientific Research Applications

Pharmacological Activities

-

Anticancer Properties

- Compounds derived from quinoline structures, including ethyl 1-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate, have shown promising anticancer activity. Research has indicated that quinolone derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, one study demonstrated that a related compound achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects .

- Antimicrobial Activity

- Neurological Effects

Case Studies and Research Findings

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions that include nucleophilic substitutions and cycloadditions. These methods allow for the modification of the compound’s structure to enhance its pharmacological properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares structural homology with several derivatives, differing primarily in substituents on the quinoline or piperidine rings:

Key Observations :

- Complexity vs. Simplicity: Compounds like those in incorporate fused heterocyclic systems (e.g., pyrido-pyrimidinone), increasing molecular weight and complexity, which may affect pharmacokinetics. In contrast, simpler derivatives (e.g., ) serve as intermediates rather than bioactive agents.

- Biological Relevance: Compound 45 demonstrates direct antiviral activity, suggesting that the quinoline-piperidine scaffold is pharmacologically versatile. The target compound’s nitro group may modulate similar pathways but with altered potency or selectivity .

Physicochemical and Pharmacological Properties

- Lipophilicity : The 1-methyl group in the target compound may enhance membrane permeability compared to the polar nitro group.

- Reactivity : The chloroacetyl group in offers a reactive site for further derivatization, unlike the ester-stabilized target compound.

Crystallographic and Conformational Analysis

Crystallographic studies (e.g., ) emphasize the role of ring puckering and stereochemistry in bioactivity. The target compound’s conformation, influenced by the nitro group’s electron-withdrawing effects, may adopt distinct puckering modes compared to analogs, affecting binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.